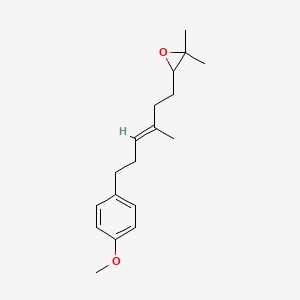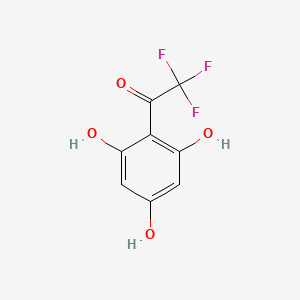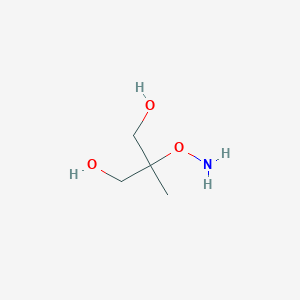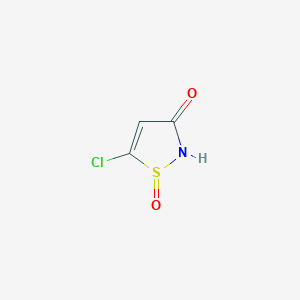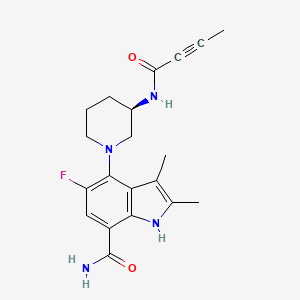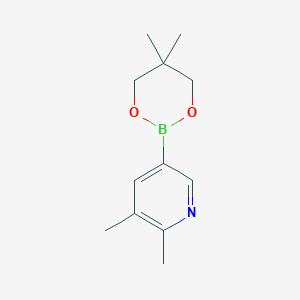
3,5-Dimethoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxypicolinaldehyde: is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinaldehyde, where two methoxy groups are attached to the 3rd and 5th positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypicolinaldehyde typically involves the methoxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3,5-Dimethoxypicolinic acid.
Reduction: 3,5-Dimethoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethoxypicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxypicolinaldehyde and its derivatives depends on their specific applications. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxypicolinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 3,5-Dimethoxypicolinaldehyde is unique due to the specific positioning of the methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to 5,6-Dimethoxypicolinaldehyde, the 3,5-isomer may exhibit different chemical and biological properties due to the difference in substitution pattern.
Propriétés
Numéro CAS |
1256790-69-8 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3,5-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-8(12-2)7(5-10)9-4-6/h3-5H,1-2H3 |
Clé InChI |
ZTGUWYBOBMWZJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



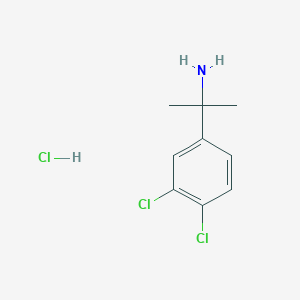
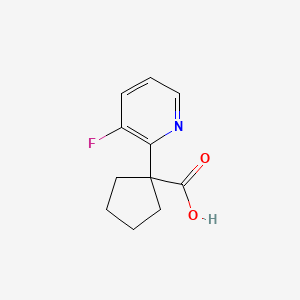
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
